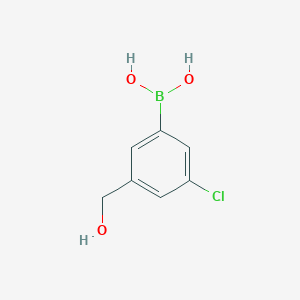

5-Chloro-3-(hydroxymethyl)phenylboronic acid

描述

5-Chloro-3-(hydroxymethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 5, a hydroxymethyl group at position 3, and a boronic acid (-B(OH)₂) moiety. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds with aryl halides . The hydroxymethyl (-CH₂OH) group introduces polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous or polar environments compared to non-polar substituents like methyl or methoxy groups.

While direct references to this specific compound are absent in the provided evidence, structurally analogous phenylboronic acids with varying substituents (e.g., chloro, methoxy, hydroxymethyl) offer insights into its properties and applications.

属性

IUPAC Name |

[3-chloro-5-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOEGMKZDBACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222168 | |

| Record name | Boronic acid, B-[3-chloro-5-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-87-4 | |

| Record name | Boronic acid, B-[3-chloro-5-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-5-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 5-chloro-3-(hydroxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to prevent decomposition of the organometallic intermediate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions:

Oxidation: 5-Chloro-3-(hydroxymethyl)phenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: The compound can be reduced to form 5-chloro-3-(hydroxymethyl)phenylborane.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions for substitution reactions often involve catalysts like palladium or nickel, along with suitable ligands to facilitate the reaction.

Major Products:

Oxidation: Formation of 5-chloro-3-(hydroxymethyl)phenol.

Reduction: Formation of 5-chloro-3-(hydroxymethyl)phenylborane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

5-Chloro-3-(hydroxymethyl)phenylboronic acid is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a key intermediate, facilitating the connection of various aryl and vinyl groups, which are essential in producing pharmaceuticals and agrochemicals.

Synthetic Routes:

The compound can be synthesized through various methods, including:

- Suzuki-Miyaura Coupling: Involves the reaction of aryl halides with boronic acids using palladium catalysts.

- Metalation-Borylation Strategies: These methods utilize organoboron reagents and transition metal catalysts to achieve desired products.

Medicinal Chemistry

Therapeutic Applications:

The unique combination of functional groups in this compound allows it to participate in the development of therapeutic agents. Research indicates that boronic acids can selectively bind to biological molecules, influencing enzymatic activities and cellular processes. This property is particularly relevant in the design of enzyme inhibitors and receptor modulators .

Case Studies:

Several studies have highlighted the potential of boronic acids in drug development:

- Insulin Interaction Studies: A theoretical model has been developed to study how boronic acids interact with insulin, demonstrating their potential as glucose-lowering agents by modulating insulin activity .

- Antiviral Activity: Boronic acid derivatives have shown promise as inhibitors against Hepatitis C virus (HCV), showcasing their utility in antiviral drug design .

Chemical Biology

Biomolecular Interactions:

this compound's ability to selectively bind to biomolecules makes it valuable for studying biochemical pathways. Its interactions can influence various physiological actions, providing insights into disease mechanisms and potential therapeutic targets .

Fluorescent Probes:

Research has demonstrated that boronic acid derivatives can be incorporated into fluorescent probes for detecting biological species. This application enhances the sensitivity and specificity of assays used in biochemical research .

Industrial Applications

Material Science:

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for use in advanced materials production. Its properties may facilitate the development of polymers and electronic components.

作用机制

The mechanism of action of 5-Chloro-3-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center.

相似化合物的比较

Structural and Functional Group Variations

The table below compares 5-Chloro-3-(hydroxymethyl)phenylboronic acid with structurally similar boronic acids, highlighting substituent effects:

Key Observations:

Electron Effects :

- Chlorine (EWG) at position 5 enhances electrophilicity of the boronic acid, favoring Suzuki coupling .

- Hydroxymethyl (-CH₂OH) is electron-donating (EDG), which may reduce reactivity compared to EWGs but improve solubility.

Solubility and Stability :

- Hydroxymethyl groups increase hydrophilicity, making compounds like 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid suitable for aqueous drug delivery systems .

- Methoxy (-OCH₃) or methyl (-CH₃) groups reduce polarity, as seen in 5-Chloro-2-methoxyphenylboronic acid and 5-Chloro-2-fluoro-3-methylphenylboronic acid .

Applications :

- Drug Delivery : Hydroxymethyl-containing boronic acids (e.g., HPAP-modified cyclodextrin in ) form ROS-sensitive esters for targeted antibiotic release .

- Suzuki Coupling : Chloro- and methoxy-substituted variants (e.g., 5-Chloro-2-methoxyphenylboronic acid) are widely used in synthesizing biaryl structures .

Reactivity in Cross-Coupling Reactions

Boronic acids participate in palladium-catalyzed Suzuki-Miyaura reactions. Substituents critically influence reactivity:

- Chlorine (EWG) : Increases boronic acid electrophilicity, accelerating coupling with aryl halides. For example, 5-Chloro-2-methoxyphenylboronic acid is a common reagent in biaryl synthesis .

生物活性

5-Chloro-3-(hydroxymethyl)phenylboronic acid is an organoboron compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse studies.

Overview of this compound

- Chemical Structure : The compound features a boronic acid functional group attached to a chlorinated phenyl ring with a hydroxymethyl substituent, making it unique among phenylboronic acids.

- Molecular Formula : CHBClO

- CAS Number : 2121512-87-4

This compound primarily functions as a reagent in the Suzuki–Miyaura cross-coupling reaction, a critical method for forming carbon-carbon bonds. The compound interacts with its targets through a process called transmetalation, which is essential for the coupling reaction to proceed effectively.

Biochemical Pathways

The main biochemical pathway affected by this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling. This reaction is particularly valued in synthesizing pharmaceuticals and agrochemicals due to its mild conditions and functional group tolerance.

Antiproliferative Potential

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study assessed the antiproliferative effects of several boronic acid derivatives using the sulforhodamine B (SRB) assay across five cancer cell lines. The results showed that certain derivatives demonstrated low micromolar half-maximal inhibitory concentrations (IC) and induced cell cycle arrest associated with apoptosis .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian cancer) | <10 | Induces G2/M arrest |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 5.6 | Caspase-3 activation |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian cancer) | 8.2 | Mitotic catastrophe |

Mechanism of Anticancer Activity

The anticancer activity of boronic acids is attributed to their ability to form reversible covalent bonds with diols present in biomolecules, facilitating the design of sensors and probes for detecting carbohydrates. The studies highlighted that these compounds can induce apoptosis through caspase activation and influence cell cycle progression, marking them as promising candidates for further development as anticancer agents .

Case Studies

- Antiviral Activity : In a related context, benzyl boronic acids have been identified as critical pharmacophores for broad-spectrum antiviral activity against Hepatitis C virus (HCV). Although not directly studied in relation to this compound, the structural similarities suggest potential antiviral applications .

- Structural Insights : The structural analysis of boronic acids has revealed that their interaction with target proteins can lead to significant biological effects. For instance, studies on related compounds have shown how they bind to viral polymerases and inhibit replication processes .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Chloro-3-(hydroxymethyl)phenylboronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Chlorination : Introduce the chlorine substituent at the 5-position via electrophilic aromatic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

Hydroxymethylation : Install the hydroxymethyl group at the 3-position through Friedel-Crafts alkylation or palladium-catalyzed coupling with formaldehyde derivatives .

Boronation : Convert the intermediate to the boronic acid via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) .

- Critical Note : Protect the hydroxymethyl group during boronation (e.g., using silyl ethers) to prevent side reactions .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid group .

- Handling : Use dry, aprotic solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture. Conduct reactions under nitrogen/argon .

- Safety : Wear N95/P1 respirators, nitrile gloves, and eye protection due to its irritant properties .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons : δ 7.2–7.8 ppm (split due to chlorine and hydroxymethyl substituents) .

- Hydroxymethyl group : δ 4.6–4.8 ppm (broad -OH) and δ 3.7–3.9 ppm (-CH₂-) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 200 (exact mass depends on isotopic Cl/B patterns) .

- HPLC : Purity >97% (using C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

- Methodological Answer :

- Design : The boronic acid group reacts with diols (e.g., polysaccharides) or H₂O₂ to form dynamic covalent bonds. Example protocol:

Nanoparticle Fabrication : Combine with PEG-poly(lactic acid) block copolymers via solvent evaporation.

Drug Loading : Encapsulate hydrophobic drugs (e.g., antibiotics) during self-assembly .

ROS-Triggered Release : Oxidative cleavage of boronate esters in H₂O₂-rich environments (e.g., inflamed tissues) releases the payload .

Q. What strategies mitigate hydrolysis of the boronic acid group during cross-coupling reactions?

- Methodological Answer :

- Protection-Deprotection : Temporarily convert the boronic acid to a pinacol ester (stable to moisture) before Suzuki-Miyaura coupling. Deprotect post-reaction with aqueous acid .

- Solvent Selection : Use anhydrous DMF or toluene with molecular sieves to scavenge water .

- Catalyst Tuning : Employ Pd catalysts with electron-rich ligands (e.g., SPhos) to enhance reactivity at lower temperatures, reducing hydrolysis risk .

Q. How does the hydroxymethyl substituent influence Suzuki-Miyaura coupling efficiency compared to other boronic acids?

- Methodological Answer :

- Steric Effects : The hydroxymethyl group at the 3-position increases steric hindrance, slowing coupling with bulky aryl halides. Use electron-deficient aryl partners (e.g., nitro-substituted) to offset this .

- Hydrogen Bonding : The -CH₂OH group stabilizes transition states via hydrogen bonding with Pd intermediates, improving yields in polar solvents (e.g., DMF/H₂O) .

- Comparative Data :

| Substituent | Coupling Yield (%) | Optimal Temp (°C) |

|---|---|---|

| -H (Phenylboronic acid) | 85–90 | 80 |

| -CH₂OH (This compound) | 70–75 | 100 |

| -Cl (5-Chloro analog) | 60–65 | 110 |

| Data extrapolated from analogous systems in . |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported stability of boronic acids under aqueous conditions?

- Methodological Answer :

- Root Cause : Stability varies with substituent electronic effects. Electron-withdrawing groups (e.g., -Cl) accelerate hydrolysis, while -CH₂OH provides partial stabilization via intramolecular H-bonding .

- Verification : Conduct kinetic studies using ¹¹B NMR to monitor hydrolysis rates in buffered solutions (pH 5–9). Compare with computational models (DFT) to predict substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。